4-Butylcyclohexanol

Overview

Description

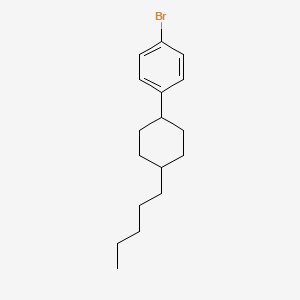

4-Butylcyclohexanol is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Processes

The oxidation of 4-tert-Butylcyclohexanol using swimming pool bleach at room temperature demonstrates a practical approach to teaching students about heterocyclic compounds and purification techniques. This process, which results in 4-tert-butylcyclohexanone, highlights the utility of 4-Butylcyclohexanol in educational and laboratory settings (Dip et al., 2018).

Hydrogenation Studies

Research on the gas-phase hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol shows its transformation through 4-tert-butylcyclohexanone at various temperatures. This study is important for understanding the reaction mechanisms and optimizing industrial processes involving this compound (Kalantar et al., 2004).

Crystal Structure Analysis

The crystal and molecular structure of trans-4-t-butylcyclohexanol parabromobenzoate, derived from this compound, has been extensively studied using X-ray crystallographic methods. This research provides insights into the molecular geometry and potential applications in materials science (Ohrt & Parthasarathy, 1972).

Mass Spectrometry

Mass spectral studies of 4-t-butylcyclohexanol and its stereoisomers have been conducted to understand their fragmentation patterns. This research is significant for analytical chemistry, particularly in the field of mass spectrometry (Akhtar et al., 1973).

Cosmetic Applications

4-t-Butylcyclohexanol has been studied for its skin calming effects in cosmetic products. This research is critical for the development of dermatological products aimed at sensitive skin and conditions like rosacea (Schoelermann et al., 2016).

Electrocatalytic Hydrogenation

Diastereoselective electrocatalytic hydrogenation of mono-substituted cyclohexanones, including this compound, in a proton exchange membrane reactor has been explored for its potential in pharmaceuticals, perfumes, and liquid crystals production. This innovative approach offers a cleaner, more energy-efficient method for hydrogenation processes (Shimizu et al., 2022).

Mechanism of Action

- The primary target of 4-tert-butylcyclohexanol is not well-documented in the literature. However, it is known to interact with skin receptors and has soothing effects, making it suitable for skincare formulations .

- 4-tert-butylcyclohexanol functions as an emollient and skin-soothing agent . It helps maintain skin hydration and reduces irritation .

Target of Action

Mode of Action

Safety and Hazards

Future Directions

4-Butylcyclohexanol is used in cosmetic products to alleviate sensory effects in subjects with sensitive or very sensitive skin . A faster and more pronounced soothing effect in vivo was demonstrated for the 4-t-butylcyclohexanol containing cosmetic product in comparison to the acetyl dipeptide-1 cetyl ester containing cosmetic formulation .

Properties

IUPAC Name |

4-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-9-5-7-10(11)8-6-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUANGSLQWFBVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048204 | |

| Record name | 4-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70568-60-4 | |

| Record name | 4-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

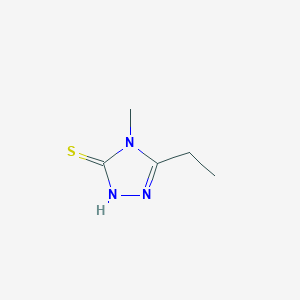

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)